molecular formula C24H26N2O3 B11579540 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11579540
M. Wt: 390.5 g/mol
InChI Key: WOWVWYNGWYMNJL-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a cyclohexane ring, an indole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Cyclohexanecarbonylation: The indole derivative is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclohexanecarbonyl-indole intermediate.

    Acetamide Formation: The final step involves the reaction of the cyclohexanecarbonyl-indole intermediate with 3-methoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the cyclohexanecarbonyl and methoxyphenyl groups may influence the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with the methoxy group in the para position.

Uniqueness

The unique combination of the cyclohexanecarbonyl, indole, and methoxyphenyl groups in 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPHENYL)ACETAMIDE provides it with distinct chemical and biological properties that may not be present in similar compounds

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O3/c1-29-19-11-7-10-18(14-19)25-23(27)16-26-15-21(20-12-5-6-13-22(20)26)24(28)17-8-3-2-4-9-17/h5-7,10-15,17H,2-4,8-9,16H2,1H3,(H,25,27)

InChI Key

WOWVWYNGWYMNJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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